molecular formula C17H15F3N2O B2534591 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea CAS No. 1207052-11-6

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Cat. No.: B2534591
CAS No.: 1207052-11-6
M. Wt: 320.315
InChI Key: SUNJGWLDJCOAGS-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms on both phenyl rings and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base, followed by the addition of cyclopropyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2,6-Difluorophenyl)-3-(cyclopropylmethyl)urea
  • 1-(4-Fluorophenyl)-3-(cyclopropylmethyl)urea

Uniqueness

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is unique due to the combination of fluorine atoms on both phenyl rings and the presence of a cyclopropyl group. This structural arrangement enhances its chemical stability, binding affinity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-12-6-4-11(5-7-12)17(8-9-17)10-21-16(23)22-15-13(19)2-1-3-14(15)20/h1-7H,8-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNJGWLDJCOAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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